Product packaging for Oxazolo[3,2-a]pyridine(Cat. No.:)

Oxazolo[3,2-a]pyridine

Cat. No.: B1258410
M. Wt: 121.14 g/mol
InChI Key: PXCLGTUKCGEMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazolo[3,2-a]pyridine is a significant fused bicyclic heterocyclic system that serves as a privileged scaffold in medicinal chemistry and drug discovery research. First prepared by Bradsher and Kroehnke, this ring system is characterized by its diverse reactivity with nucleophiles, allowing for the synthesis of a wide variety of heterocyclic structures, including oxazoles, pyridines, and various azolopyridines . Researchers value this compound for its role as a key intermediate in the exploration of new therapeutic agents. Its derivatives have demonstrated potent and long-acting antihypertensive activity in studies on spontaneously hypertensive rats, with some compounds showing effects that lasted more than 24 hours . One specific derivative, known as P5, has been investigated for its capacity to inhibit pressor responses to various agonists such as noradrenaline and angiotensin II, suggesting a mechanism of action potentially related to calcium channel blockade . Furthermore, the this compound scaffold has emerged as a new structural template for reversing multi-drug resistance in Leishmania , with certain enantiopure compounds showing significant ability to revert resistance to daunomycin and miltefosine . This compound is offered for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO B1258410 Oxazolo[3,2-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

5H-[1,3]oxazolo[3,2-a]pyridine

InChI

InChI=1S/C7H7NO/c1-2-4-8-5-6-9-7(8)3-1/h1-3,5-6H,4H2

InChI Key

PXCLGTUKCGEMPX-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2N1C=CO2

Synonyms

oxazolo(3,2-a)pyridine

Origin of Product

United States

Synthetic Methodologies for Oxazolo 3,2 a Pyridine and Its Derivatives

Classical Approaches to the Oxazolo[3,2-a]pyridine Ring System Synthesis

Classical methods for constructing the this compound ring system have been foundational in heterocyclic chemistry. These approaches typically involve cyclization and annulation reactions, which have been refined over the years to improve yields and introduce molecular diversity.

Cyclization Reactions for this compound Formation

Intramolecular cyclization is a common and effective strategy for forming the this compound ring. A primary route involves the cyclodehydration of N-phenacyl-2-pyridones. mdpi.com These precursors are typically synthesized by the N-alkylation of 2-pyridones with phenacyl halides. mdpi.com The subsequent cyclization is often promoted by strong acids like concentrated sulfuric acid, followed by precipitation with an acid such as perchloric acid to yield the corresponding oxazolo[3,2-a]pyridinium salts. mdpi.com

Another classical cyclization approach involves the reaction of 2-amino-3-hydroxypyridine (B21099) with reagents like triethyl orthoformate under reflux conditions, which can produce high yields of the corresponding oxazolo[4,5-b]pyridine (B1248351), a related isomer. Similarly, reacting 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids leads to monoamides that undergo intramolecular cyclization to form oxazolo[5,4-b]pyridine (B1602731) derivatives. buketov.edu.kz

The following table summarizes key starting materials and reagents used in classical cyclization reactions for the synthesis of this compound and its isomers.

Starting MaterialReagent(s)Product TypeReference
N-phenacyl-2-pyridonesConcentrated H₂SO₄, HClO₄Oxazolo[3,2-a]pyridinium salts mdpi.com
2-Amino-3-hydroxypyridineTriethyl orthoformateOxazolo[4,5-b]pyridine
3-Aminopyridine-2(1H)-onesSuccinic, maleic, or glutaric anhydrideOxazolo[5,4-b]pyridine derivatives buketov.edu.kz
Amino alcohol and an aldehyde or ketone-Oxazolidine (B1195125) ring (precursor)

Annulation Strategies for this compound Ring Construction

Annulation strategies involve the formation of the this compound ring system by constructing one of the rings onto a pre-existing ring. A notable example is the reaction of 5-methyloxazolo[3,2-a]pyridinium salts with (methylamino)acetaldehyde dimethyl acetal (B89532). This reaction leads to the formation of functionalized 5-aminoindolizines, which can subsequently undergo cyclization in acidic media to form aza[3.3.2]cyclazines, demonstrating a rearrangement and further annulation of the initial this compound structure. researchgate.net

Another annulation approach involves the reaction of β-ketoesters with α,β-unsaturated ketones. researchgate.net This method can lead to the formation of the core this compound skeleton through a series of reactions. researchgate.net

Modern Catalytic Methods in this compound Synthesis

The advent of modern catalytic methods has revolutionized the synthesis of heterocyclic compounds, including oxazolo[3,2-a]pyridines. These methods offer improved efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Syntheses of this compound

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the construction of complex molecular architectures. mdpi.comsioc-journal.cn Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the functionalization of heterocyclic compounds. nih.gov While direct C-H functionalization of the this compound ring itself is an area of ongoing research, related systems like oxazolo[4,5-b]pyridine have been successfully arylated using palladium catalysts at temperatures as low as 30 °C. nih.gov

Copper catalysts have also been employed in the synthesis of related fused heterocyclic systems. For example, copper-catalyzed oxidative cyclization has been used to synthesize formyl-substituted imidazo[1,2-a]pyridines, a related nitrogen-fused heterocyclic system. beilstein-journals.org Such methodologies could potentially be adapted for the synthesis of this compound derivatives.

The following table highlights some transition metals used in the synthesis of related heterocyclic systems, which could be applicable to this compound synthesis.

CatalystReaction TypeSubstrate ExampleReference
Palladium (Pd)C-H ArylationOxazolo[4,5-b]pyridine nih.gov
Copper (Cu)Oxidative CyclizationN-pyridylenaminones beilstein-journals.org

Organocatalytic Routes to this compound Derivatives

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. One example involves a cascade three-component organocatalysis approach for the synthesis of (+)-Conicol, which features an oxazolo[3,2-a]pyridinedicarboxylate core. scilit.com L-proline, a common organocatalyst, has been used to catalyze the three-component reaction of 4-hydroxybenzo[h]quinolin-2(1H)-one, various aldehydes, and a thiazolo[3,2-a]pyrimidine compound to create novel hybrid molecules. tandfonline.com This demonstrates the potential of organocatalysis in constructing complex fused heterocyclic systems.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. This includes the use of greener solvents, reducing reaction times, and employing multicomponent reactions (MCRs).

MCRs are particularly noteworthy as they combine multiple starting materials in a single step to form a complex product, thereby reducing waste and improving efficiency. nih.govrsc.org A five-component cascade reaction has been developed for the synthesis of 2H-oxazolo[3,2-a]pyridine-6-carbohydrazides using ethanol (B145695) as a green solvent. nih.gov This one-pot approach offers several advantages, including operational simplicity, tolerance of diverse functional groups, and easy product purification. nih.gov

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times. For instance, the green chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives, structurally similar to oxazolopyridines, has been achieved in water using microwave irradiation. researchgate.netnih.gov

The following table summarizes some green chemistry approaches applied to the synthesis of this compound and related heterocycles.

Green Chemistry PrincipleMethodologySpecific ExampleReference
Multicomponent ReactionsFive-component cascade reactionSynthesis of 2H-oxazolo[3,2-a]pyridine-6-carbohydrazides nih.gov
Use of Green SolventsReaction in ethanol or waterSynthesis of thiazolo[3,2-a]pyridine derivatives nih.govresearchgate.netnih.gov
Microwave-Assisted SynthesisMicrowave irradiationSynthesis of thiazolo[3,2-a]pyridine derivatives researchgate.netnih.gov

Multicomponent Reaction Strategies for this compound Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to assemble complex molecular architectures like oxazolo[3,2-a]pyridines in a single synthetic operation. rsc.orgnih.gov These strategies are highly valued for their ability to reduce synthetic steps, minimize waste, and simplify purification processes. rsc.org

One notable MCR involves the condensation of β-dicarbonyl compounds, acrolein, and (S)-2-phenylglycinol, which provides a one-pot route to chiral 6-carbonyl-3-phenyl-2,3,8,8a-tetrahydro-7H- Current time information in Bangalore, IN.researchgate.netoxazolo[3,2-a]pyridines. researchgate.net Another example is the microwave-assisted, rhodium-catalyzed hydrocarbonylation of but-3-enoic acid with aminoalcohols, which rapidly yields hexahydro-oxazolopyridinones. Key to the success of this reaction is the use of a Rh(CO)2acac catalyst with a biphephos (B38640) ligand to control regioselectivity and an acid additive like pyridinium (B92312) p-toluenesulfonate (PPTS) to facilitate imine formation.

A five-component cascade reaction has also been developed for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives, which shares a similar fused heterocyclic structure. rsc.orgresearchgate.net This reaction proceeds via the annulation of a cyclic nitroketene N,S-acetal and a three-component product derived from cyanoacetohydrazide, acetophenone (B1666503) derivatives, and various aromatic aldehydes. rsc.orgresearchgate.net

The following table summarizes key aspects of selected multicomponent reactions for synthesizing this compound-related structures.

ReactantsKey Reagents/CatalystsProduct TypeReference
β-dicarbonyl compounds, acrolein, (S)-2-phenylglycinolNone (One-pot)Chiral 6-carbonyl-3-phenyl-2,3,8,8a-tetrahydro-7H- Current time information in Bangalore, IN.researchgate.netoxazolo[3,2-a]pyridines researchgate.net
But-3-enoic acid, aminoalcoholsRh(CO)2acac, biphephos, PPTSHexahydro-oxazolopyridinones
Cyanoacetohydrazide, acetophenone derivatives, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, cysteamine (B1669678) hydrochlorideTriethylamineFunctionalized 2H-thiazolo[3,2-a]pyridine-6-carbohydrazide compounds rsc.orgresearchgate.net

Precursor Synthesis and Functionalization for this compound Annulation

The synthesis of the this compound ring system often relies on the careful preparation and functionalization of precursor molecules that are primed for the final ring-closing (annulation) step. A common strategy involves the N-alkylation of pyridone derivatives, followed by cyclization.

For instance, 5-nitro-2-pyridone can be selectively N-phenacylated. The resulting N-phenacylpyridones then undergo cyclization to form 6-nitrooxazolo[3,2-a]pyridinium salts. mdpi.com This cyclodehydration is typically achieved using strong acids like concentrated sulfuric acid, often with the addition of perchloric acid to precipitate the product. mdpi.commdpi.com The reaction conditions must be carefully controlled, as the presence of water can be detrimental to the cyclization of certain substrates. mdpi.com

Another approach involves the Dakin-West reaction to generate N-(β-oxoethyl)pyridones-2, which serve as key intermediates. mdpi.com These precursors can then be cyclized to yield 2-alkyl- and 2-benzyl-substituted oxazolo[3,2-a]pyridinium salts. mdpi.com The synthesis of fluorinated thiazolo- and oxazolo[3,2-a]pyrimidin-7-ones has been achieved through a [3+3] cyclocondensation of 2-aminothiazoles or 2-amino-oxazoles with fluorinated alkynoates. nih.govmdpi.com This method provides a regioselective route to these fluorinated analogs. nih.gov

The table below details examples of precursor synthesis and their subsequent cyclization to form this compound systems.

PrecursorReagents for CyclizationProductReference
N-phenacyl-5-nitro-2-pyridonesH₂SO₄, HClO₄6-nitrooxazolo[3,2-a]pyridinium perchlorates mdpi.com
N-(β-oxoethyl)pyridones-28% Oleum (B3057394), HClO₄2-alkyl/benzyl-oxazolo[3,2-a]pyridinium perchlorates mdpi.com
2-aminothiazoles/oxazoles, fluorinated alkynoatesNone (cyclocondensation)Fluorinated thiazolo/oxazolo[3,2-a]pyrimidin-7-ones nih.govmdpi.com

Stereoselective Synthesis of Chiral this compound Analogs

The development of stereoselective methods for the synthesis of chiral this compound analogs is of great importance, as the stereochemistry of these compounds is often crucial for their biological activity. These methods aim to control the formation of new stereocenters during the synthesis, leading to the preferential formation of one enantiomer or diastereomer over others.

One efficient two-step procedure for preparing new chiral 6-carbonyl 2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridines has been described. acs.orgacs.org Chiral, non-racemic hexahydro-oxazolo[3,2-a]pyridin-5-ones are valuable starting materials for the asymmetric synthesis of alkaloids. researchgate.net The stereoselectivity of subsequent C-C bond formation is largely dictated by the geometry of the fused oxazolopyridine core. researchgate.net For example, the reaction of (R)-phenylglycinol with methyl 5-oxopentanoate (B1240814) can yield either the kinetic product, cis-1, or the thermodynamic product, trans-1, which can then be converted to the corresponding unsaturated lactams. researchgate.net

Organocatalysis has also been employed to achieve stereocontrol. Proline-derived organocatalysts have been shown to improve the stereochemical outcome in the synthesis of (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile, achieving up to 85% enantiomeric excess (ee). Furthermore, the CN(R,S) method, utilizing the stable chiral synthon 2-cyano-6-phenyloxazolopiperidine, allows for the asymmetric synthesis of various substituted piperidines. orgsyn.org

The following table highlights different approaches to the stereoselective synthesis of chiral this compound derivatives.

Chiral Starting Material/CatalystReaction TypeProductStereoselectivityReference
(R)-phenylglycinolReaction with methyl 5-oxopentanoatecis- or trans-hexahydro-oxazolo[3,2-a]pyridin-5-onesDiastereoselective researchgate.net
L-ProlineOrganocatalytic cyclocondensation(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile85% ee
2-Cyano-6-phenyloxazolopiperidineAlkylation and subsequent transformationsα-alkylated piperidines≥95% ee orgsyn.org

Novel Synthetic Routes to Oxazolo[3,2-a]pyridines

Researchers continuously seek novel and more efficient synthetic routes to access the this compound core and its derivatives. These new methods often focus on improving yields, simplifying procedures, and expanding the scope of accessible analogs.

A one-pot, two-step tandem reaction has been developed for the preparation of novel (E)-3-(3,8a-dihydro-2H-oxazolo[3,2-a]pyridin-2-ylidene)chroman-2-one derivatives. researchgate.netwiley.com This process starts from 3-(2-bromoacetyl)-2H-chromen-2-one derivatives, pyridine (B92270), and naphthols, proceeding through an in situ generated pyridinium bromide intermediate. researchgate.netwiley.com

Another innovative approach involves the recyclization of mesoionic 3-acyloxazolo[3,2-a]pyridinium-2-olates. mdpi.com This tandem ring-opening and ring-closure sequence provides access to previously unavailable 2-alkyl- and 2-benzyl-derivatives of oxazolo[3,2-a]pyridines. mdpi.com The key intermediates in this transformation are N-(β-oxoethyl)pyridones-2, which are obtained through a Dakin-West acylation. mdpi.com

Furthermore, a one-pot method for preparing novel fluorinated thiazolo- and oxazolo[3,2-a]pyrimidin-7-ones has been described, starting from 2-aminothiazoles or 2-amino-oxazoles and fluorinated alkynoates under transition-metal-free conditions. nih.gov This method offers good to excellent yields of the cyclized products. nih.gov The introduction of a 6-nitro group into the oxazolo[3,2-a]pyridinium ring system has been shown to dramatically alter its reactivity, making the oxazole (B20620) fragment hydrolytically unstable and leading to unusual reactions with amines. mdpi.com

The table below provides an overview of some novel synthetic routes to oxazolo[3,2-a]pyridines and related heterocycles.

Starting MaterialsReaction TypeKey FeaturesReference
3-(2-bromoacetyl)-2H-chromen-2-one derivatives, pyridine, naphtholsOne-pot, two-step tandem reactionIn situ generation of pyridinium intermediate, good to high yields researchgate.netwiley.com
Mesoionic 3-acyloxazolo[3,2-a]pyridinium-2-olatesTandem ring opening and ring closureAccess to 2-alkyl/benzyl derivatives via Dakin-West intermediate mdpi.com
2-aminothiazoles/oxazoles, fluorinated alkynoatesOne-pot [3+3] cyclocondensationTransition-metal-free, regioselective, good to excellent yields nih.gov
N-phenacyl-5-nitro-2-pyridonesCyclodehydrationIntroduction of a 6-nitro group, altering reactivity mdpi.com

Chemical Reactivity and Transformation Mechanisms of Oxazolo 3,2 a Pyridine

Nucleophilic Reactions on the Oxazolo[3,2-a]pyridine Core

The core structure of oxazolo[3,2-a]pyridinium salts is susceptible to attack by various nucleophiles. The regioselectivity of this attack is a key feature of its chemistry, leading to a variety of products through either ring-opening or substitution pathways. mdpi.comresearchgate.net

The oxazolo[3,2-a]pyridinium cation can undergo cleavage of either the oxazole (B20620) or the pyridine (B92270) ring. mdpi.com For instance, unsubstituted oxazolo[3,2-a]pyridinium salts react with sodium hydroxide, sodium hydrosulfide, and ammonia (B1221849), leading to cleavage of the oxazole ring to form N-phenacylpyridones, N-phenacylpyridinethiones, and imidazo[1,2-a]-pyridines, respectively. mdpi.com However, the introduction of a nitro group at the 6-position dramatically alters this reactivity. mdpi.com

In the case of 6-nitrooxazolo[3,2-a]pyridinium salts, reaction with water leads to the hydrolytic cleavage of the oxazole fragment, regenerating the starting N-phenacylpyridones. mdpi.com Reaction with ammonia and primary aliphatic amines results in the opening of the pyridine ring, yielding 1-amino-2-nitro-4-(oxazol-2-yl)butadienes-1,3. mdpi.com This altered reactivity is attributed to the increased π-deficiency of the pyridine ring caused by the electron-withdrawing nitro group, which makes the pyridine fragment more susceptible to nucleophilic attack. mdpi.com

The reaction of oxazolo[3,2-a]pyridinium salts with sodium alkoxides, such as sodium methoxide (B1231860), can also lead to ring-opening of the oxazole ring. cuni.cz X-ray analysis has confirmed the specific direction of this cleavage. cuni.cz Amines can also open the oxazolone (B7731731) ring of anhydro-2-hydroxyoxazolo[3,2-a]pyridinium hydroxide, a mesoionic oxazolone, to form amides of 1,2-dihydro-2-oxopyridineacetic acid. rsc.org

NucleophileProduct(s)Ring OpenedReference
NaOHN-phenacylpyridonesOxazole mdpi.com
NaSHN-phenacylpyridinethionesOxazole mdpi.com
NH₃Imidazo[1,2-a]-pyridinesOxazole mdpi.com
H₂O (on 6-nitro derivative)N-phenacylpyridonesOxazole mdpi.com
NH₃/Primary Amines (on 6-nitro derivative)1-Amino-2-nitro-4-(oxazol-2-yl)butadienes-1,3Pyridine mdpi.com
Secondary AminesProducts of pyridine ring openingPyridine mdpi.comcuni.cz
Sodium AlkoxidesRing-opened productsOxazole cuni.cz
Amines (on mesoionic oxazolone)Amides of 1,2-dihydro-2-oxopyridineacetic acidOxazole rsc.org

Derivatives of this compound can undergo nucleophilic substitution reactions. For instance, 5-chloroindolizines, which can be synthesized from oxazolo[3,2-a]pyridinium salts, readily undergo nucleophilic substitution with various nucleophiles. beilstein-journals.orgnih.gov The chlorine atom at the 5-position is activated towards substitution by the adjacent nitrogen atom of the pyridine ring and an electron-withdrawing cyano group at the 6-position. beilstein-journals.orgnih.gov

These 5-chloroindolizines react with oxygen, nitrogen, and sulfur nucleophiles to afford a variety of 5-substituted indolizines in good to excellent yields. beilstein-journals.org For example, reaction with sodium methoxide in methanol (B129727) yields 5-methoxyindolizines. beilstein-journals.org Treatment with secondary amines at room temperature or with less nucleophilic primary amines upon heating furnishes 5-amino derivatives. beilstein-journals.org Sulfur nucleophiles like mercaptoethanol and ethyl mercaptoacetate (B1236969) also displace the chlorine atom. beilstein-journals.org

NucleophileProductReference
Sodium methoxide5-Methoxyindolizines beilstein-journals.org
Secondary amines5-Aminoindolizines beilstein-journals.org
Benzylamine5-(Benzylamino)indolizines beilstein-journals.org
Mercaptoethanol5-(2-Hydroxyethylthio)indolizines beilstein-journals.org
Ethyl mercaptoacetate5-(Ethoxycarbonylmethylthio)indolizines beilstein-journals.org
ThioureaIndolizinethione beilstein-journals.orgnih.gov

Ring-Opening Reactions of this compound with Nucleophiles

Electrophilic Reactions of this compound

While the oxazolo[3,2-a]pyridinium cation is primarily reactive towards nucleophiles, certain derivatives can undergo electrophilic substitution. Anhydro-2-hydroxyoxazolo[3,2-a]pyridinium hydroxide, a mesoionic oxazolone, can be acylated and can react with diazonium salts in electrophilic substitution reactions to yield stable acyl and azo-derivatives. rsc.org Furthermore, the oxazolopyridinium perchlorate (B79767) can condense with aromatic aldehydes in a reaction where the aldehyde acts as an electrophile. rsc.org

Cycloaddition Reactions Involving this compound Systems

Cycloaddition reactions provide a powerful tool for the synthesis of complex cyclic systems. Precursors to this compound and related structures can participate in such reactions.

Azomethine ylides generated from the thermolytic ring-opening of aziridines can undergo [3+2] cycloaddition reactions with aldehydes to form oxazolo[3,2-a]quinoxaline derivatives. nih.gov Specifically, the intermediate azomethine ylides generated from 1,1a-dihydro-1,2-diarylazirino[1,2-a]quinoxalines react with benzaldehyde (B42025) and 4-nitrobenzaldehyde (B150856) to yield the corresponding oxazolo[3,2-a]quinoxaline derivatives. nih.gov This type of 1,3-dipolar cycloaddition is a versatile method for constructing five-membered heterocyclic rings. nih.gov

Rearrangement Reactions of this compound Derivatives

Oxazolo[3,2-a]pyridinium salts can serve as precursors for the synthesis of other heterocyclic systems through rearrangement reactions. A notable example is the conversion of oxazolo[3,2-a]pyridinium salts into 5-substituted indolizines. msu.ruresearchgate.net This recyclization methodology has been developed to prepare 5-dialkylaminoindolizines and 5-alkoxyindolizines from the corresponding oxazolo[3,2-a]pyridinium salts by reaction with secondary amines and sodium alkoxides, respectively. msu.ru

Furthermore, 5-methyloxazolo[3,2-a]pyridinium salts can react with (methylamino)acetaldehyde dimethyl acetal (B89532) to form functionalized 5-aminoindolizines. These intermediates can then undergo acid-catalyzed cyclization to form aza[3.3.2]cyclazines, demonstrating a rearrangement and annulation sequence. researchgate.net

A different type of rearrangement has been observed for 7-aryloxazolo[5,4-b]pyridines, which, upon treatment with aluminum chloride, rearrange to form benzo[c] mdpi.comcuni.cznaphthyridinones. acs.org Additionally, the salicylidene derivative formed from the condensation of oxazolopyridinium perchlorate with salicylaldehyde (B1680747) readily rearranges to a coumarin. rsc.org

Starting MaterialReagent(s)ProductReference
Oxazolo[3,2-a]pyridinium saltsSecondary amines5-Dialkylaminoindolizines msu.ru
Oxazolo[3,2-a]pyridinium saltsSodium alkoxides5-Alkoxyindolizines msu.ru
5-Methyloxazolo[3,2-a]pyridinium salts(Methylamino)acetaldehyde dimethyl acetal, then acidAza[3.3.2]cyclazines researchgate.net
7-Aryloxazolo[5,4-b]pyridinesAluminum chlorideBenzo[c] mdpi.comcuni.cznaphthyridinones acs.org
Oxazolopyridinium perchlorateSalicylaldehydeCoumarin rsc.org

Functionalization Strategies for the this compound Scaffold

The this compound ring system, particularly in its aromatic pyridinium (B92312) salt form, presents a unique platform for a variety of chemical transformations. The reactivity of this bicyclic cation is characterized by its ambident nature, allowing for reactions that can lead to the cleavage and transformation of either the five-membered oxazole ring or the six-membered pyridine ring. mdpi.comresearchgate.net This dual reactivity, influenced by substituents and the nature of the attacking reagent, enables the synthesis of a diverse array of other heterocyclic structures. mdpi.com Functionalization strategies primarily revolve around reactions with nucleophiles, which can lead to ring-opening and recyclization, as well as electrophilic substitution on certain derivatives.

Nucleophilic Attack and Ring Transformation

The oxazolo[3,2-a]pyridinium cation is susceptible to nucleophilic attack, which can result in cleavage of either the oxazole or the pyridine ring. The course of the reaction is highly dependent on the nucleophile used and the substitution pattern on the bicyclic system. mdpi.comresearchgate.net

Reactions with O-Nucleophiles and N-Nucleophiles

Water and alkoxides act as O-nucleophiles. The reaction of 6-nitrooxazolo[3,2-a]pyridinium salts with water leads to the hydrolytic cleavage of the oxazole ring, regenerating the starting N-phenacylpyridones. mdpi.com In contrast, reactions with sodium alkoxides can proceed differently. A notable strategy involves the reaction of oxazolo[3,2-a]pyridinium salts with sodium alkoxides to produce 5-alkoxyindolizines, a class of compounds that are otherwise difficult to synthesize. msu.ru This transformation represents a formal recyclization of the pyridine ring. msu.runih.gov

Nitrogen nucleophiles, such as ammonia and amines, also exhibit diverse reactivity. For oxazolo[3,2-a]pyridinium salts without electron-withdrawing groups on the pyridine ring, ammonia can lead to oxazole ring cleavage and subsequent recyclization to form imidazo[1,2-a]pyridines. mdpi.com However, the introduction of a strong electron-withdrawing group, like a nitro group at the 6-position, dramatically alters the reaction pathway. mdpi.com In this case, 6-nitrooxazolo[3,2-a]pyridinium salts react with ammonia and primary aliphatic amines to cause the opening of the pyridine ring, yielding 1-amino-2-nitro-4-(oxazol-2-yl)buta-1,3-dienes. mdpi.com

Secondary amines are also effective nucleophiles for inducing transformations. They have been used in the recyclization of oxazolo[3,2-a]pyridinium salts to prepare a variety of 5-substituted indolizines. msu.runih.govbeilstein-journals.org Furthermore, the reaction of 5-methyloxazolo[3,2-a]pyridinium salts with bifunctional nucleophiles like (methylamino)acetaldehyde dimethyl acetal results in the formation of functionalized 5-aminoindolizines. researchgate.net These products can then undergo acid-catalyzed cyclization to form aza[3.3.2]cyclazines. researchgate.net

The table below summarizes the outcomes of nucleophilic reactions on the oxazolo[3,2-a]pyridinium scaffold.

Starting MaterialNucleophileReaction ConditionsProductCitation
Oxazolo[3,2-a]pyridinium saltsSodium Alkoxides (e.g., MeONa)N/A5-Alkoxyindolizines msu.ru
6-Nitrooxazolo[3,2-a]pyridinium saltsWaterRapid reactionN-phenacyl-5-nitro-2-pyridones (Oxazole ring cleavage) mdpi.com
6-Nitrooxazolo[3,2-a]pyridinium saltsAmmonia, Primary AminesN/A1-Amino-2-nitro-4-(oxazole-2-yl)butadienes (Pyridine ring opening) mdpi.com
Oxazolo[3,2-a]pyridinium saltsSecondary AminesN/A5-Dialkylaminoindolizines msu.ru
5-Methyloxazolo[3,2-a]pyridinium salts(Methylamino)acetaldehyde dimethyl acetalHeating without solventFunctionalized 5-aminoindolizines researchgate.net
Anhydro-2-hydroxyoxazolo[3,2-a]pyridinium hydroxideAminesN/AAmides of 1,2-dihydro-2-oxopyridineacetic acid (Oxazole ring opening) rsc.orgrsc.org

Electrophilic Substitution

While reactions with nucleophiles are more common, electrophilic substitution is also a viable functionalization strategy for certain activated this compound derivatives. Specifically, anhydro-2-hydroxyoxazolo[3,2-a]pyridinium hydroxide, a mesoionic oxazolone, can undergo electrophilic substitution at the C-3 position. rsc.orgrsc.org This highly labile compound reacts with electrophiles to form stable acyl and azo-derivatives. rsc.orgrsc.org

SubstrateElectrophileProductCitation
Anhydro-2-hydroxyoxazolo[3,2-a]pyridinium hydroxideAcylating agents3-Acyl derivative rsc.orgrsc.org
Anhydro-2-hydroxyoxazolo[3,2-a]pyridinium hydroxideAzo compounds3-Azo derivative rsc.orgrsc.org

Modern Synthetic Approaches

Modern catalytic methods, while not extensively documented specifically for the this compound core itself in the reviewed literature, represent a significant potential for its functionalization. Strategies like metal-catalyzed cross-coupling and cycloaddition reactions are powerful tools for modifying related heterocyclic systems. mdpi.comnih.goveie.grresearchgate.net

Potential for Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net These methods have been successfully applied to the functionalization of various N-fused heterocyclic scaffolds, including the related oxazolo[3,2-a]pyrimidin-7-ones. mdpi.comnih.gov For these pyrimidinone analogues, palladium-catalyzed Suzuki-Miyaura and Sonogashira reactions on halogenated precursors allow for the introduction of diverse substituents. mdpi.comnih.gov This suggests a strong potential for applying similar palladium-catalyzed cross-coupling strategies to halogenated derivatives of this compound to expand its chemical diversity.

Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions are a powerful method for constructing five-membered heterocyclic rings. nih.gov The thermolytic ring-opening of aziridine-fused systems can generate azomethine ylides that subsequently undergo [3+2] cycloaddition reactions with aldehydes to form oxazolidine (B1195125) rings, as seen in the synthesis of oxazolo[3,2-a]quinoxaline derivatives. nih.gov While direct examples involving the pre-formed this compound scaffold as a dipolarophile are not extensively detailed, the general principles of cycloaddition chemistry suggest potential pathways for its further annulation and functionalization. acs.org

Advanced Spectroscopic and Structural Elucidation of Oxazolo 3,2 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Oxazolo[3,2-a]pyridine Structural Characterization

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

In the ¹H-NMR spectra of oxazolo[3,2-a]pyridinium salts, the proton signals of the pyridine (B92270) and oxazole (B20620) rings appear at distinct chemical shifts. For instance, in 2-aryl-6-nitrooxazolo[3,2-a]pyridinium perchlorates, the pyridinium (B92312) proton resonates in the downfield region of δ 9.2–9.5 ppm, while the oxazole protons are observed at δ 7.8–8.1 ppm. vulcanchem.com The formation of the bicyclic oxazolo[3,2-a]pyridinium system from N-phenacyl-2-pyridone precursors is clearly confirmed by the disappearance of the singlet corresponding to the CH₂ group and the appearance of a new singlet for the H-3 proton of the oxazole ring at approximately 9.1 ppm. mdpi.com The most downfield signal, often around 10.3 ppm, is typically assigned to the H-5 proton, which is positioned ortho to both the nitro group and the pyridinium nitrogen atom. mdpi.com For 2-alkyl- and 2-benzylderivatives of oxazolo[3,2-a]pyridines, the new aromatic singlet of the oxazole ring is observed at 8.5-8.7 ppm, with the α-pyridinium proton (H-5) appearing as the most downfield doublet at 9.2 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For example, in a series of (E)-5-amino-7-(4-chlorophenyl)-N'-(1-(4-chlorophenyl)ethylidene)-8-nitro-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide derivatives, 18 distinct resonances were observed in the ¹³C NMR spectrum, confirming the complex structure. rsc.org

Table 1: Representative ¹H-NMR Chemical Shifts (ppm) for Protons in this compound Derivatives

Proton 2-Aryl-6-nitrooxazolo[3,2-a]pyridinium perchlorates vulcanchem.com 6-Nitrooxazolo[3,2-a]pyridinium salts mdpi.com 2-Alkyl/Benzyl-oxazolo[3,2-a]pyridines nih.gov
Pyridinium H 9.2 - 9.5 - -
Oxazole H 7.8 - 8.1 9.1 (H-3) 8.5 - 8.7
H-5 - 10.3 9.2

Multi-Dimensional NMR Techniques for this compound

For complex this compound derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to resolve overlapping signals and establish through-bond and through-space correlations, respectively. libretexts.org

COSY experiments are instrumental in identifying spin-spin coupling networks between protons, typically over two to three bonds. libretexts.org This allows for the unambiguous assignment of protons within the pyridine and any substituent groups. While specific COSY data for the parent this compound is not detailed in the provided results, the application of various 2D NMR techniques has been mentioned in the study of related diene products formed from the reaction of 6-nitrooxazolo[3,2-a]pyridinium salts, although the small coupling constants made definitive configuration assignment challenging. mdpi.com

NOESY experiments provide information about protons that are close to each other in space, which is crucial for determining the three-dimensional structure and stereochemistry of these molecules. libretexts.org Real-time multidimensional NMR has been used to monitor the folding of RNA riboswitches, demonstrating the power of these techniques to follow structural changes on a timescale of seconds. nationalmaglab.org This approach could be invaluable for studying dynamic processes in this compound systems.

Variable-Temperature NMR Studies of this compound Conformations

Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes such as conformational exchange and rotation around single bonds. ox.ac.ukoxinst.com By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that provide insights into the thermodynamics and kinetics of these processes. oxinst.com

At lower temperatures, exchange processes can be slowed down on the NMR timescale, leading to the appearance of distinct signals for different conformers. mdpi.com As the temperature is raised, these signals may broaden and eventually coalesce into a single, averaged signal. oxinst.com This phenomenon allows for the determination of the energy barriers associated with these conformational changes. oxinst.com For instance, a study on hexahydro-3H-oxazolo[3,4-c]pyridines utilized ¹³C NMR at probe temperature to suggest the existence of a cis-trans equilibrium mixture in solution. rsc.org While specific VT-NMR studies on the parent this compound are not extensively detailed in the provided search results, the principles of VT-NMR are widely applicable to study potential conformational dynamics in this heterocyclic system. ox.ac.uknih.gov

Mass Spectrometry Techniques in this compound Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. vulcanchem.com It is routinely used to confirm the identity of synthesized this compound derivatives.

The characterization of compounds like 5-methyl-2-(methylthio)oxazolo[4,5-b]pyridine typically involves mass spectrometry for molecular weight determination. vulcanchem.com In the synthesis of N-phenacyl-2-pyridones, which are precursors to oxazolo[3,2-a]pyridinium salts, mass spectra showed the expected molecular ions. mdpi.com

High-Resolution Mass Spectrometry of this compound

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. thermofisher.com This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

HRMS has been employed in the study of various oxazolopyridine isomers. For example, the fragmentation patterns of aromatic 3-methylisoxazolo- and 2-methyloxazolopyridines were investigated using high-resolution mass spectrometry. researchgate.net In the analysis of new carboxylic derivatives of oxazolo[5,4-b]pyridine (B1602731), HRMS was used to confirm the structure of the obtained compounds. buketov.edu.kz Similarly, in the synthesis of oxazolo[4,5-c]quinoline-4(5H)-ones, HRMS was used to confirm the elemental composition of the products. wiley.com An Agilent 6545 LC/Q-TOF high-resolution mass spectrometer has been used to analyze newly synthesized derivatives of oxazolo[5,4-b]pyridine. buketov.edu.kz

Fragmentation Pathway Analysis of this compound Derivatives

Electron impact (EI) mass spectrometry often leads to the fragmentation of the molecular ion. The analysis of these fragmentation patterns can provide valuable structural information about the molecule.

The mass spectral fragmentation of thiazolo[3,2-a]pyridine derivatives has been studied, showing that the thiazole (B1198619) ring tends to fragment first, followed by the pyrimidine (B1678525) ring, indicating the greater stability of the latter. sapub.org In the case of aromatic 3-methylisoxazolo- and 2-methyloxazolopyridines, a competitive loss of CO and CH₃CN from the molecular ion is observed, with the ratio of these pathways depending on the fusion pattern of the rings. researchgate.net The fragmentation of some pyrimidinethiones and thiazolo[3,2-a]pyrimidines involves the successive loss of simple functional groups followed by the decomposition of the heterocyclic rings. sapub.org While a detailed fragmentation pathway for the parent this compound is not provided, the general principles observed in related heterocyclic systems suggest that fragmentation would likely involve cleavage of the oxazole ring and subsequent fragmentation of the pyridine ring.

Table 2: Common Fragmentation Patterns in Mass Spectrometry of Oxazolopyridine Derivatives

Derivative Type Primary Fragmentation Pathways Reference
Aromatic 3-methylisoxazolo- and 2-methyloxazolopyridines Competitive loss of CO and CH₃CN researchgate.net
Thiazolo[3,2-a]pyrimidines Fragmentation of the thiazole ring followed by the pyrimidine ring sapub.org

X-ray Crystallography for Solid-State Structure Determination of this compound Compounds

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions. wikipedia.org

The solid-state structure of several this compound derivatives has been determined by X-ray crystallography. For example, the crystal structure of 3-(p-nitrobenzoyl)-2-oxothis compound was determined using the powder diffraction technique, revealing a monoclinic crystal system. The structure of 3-(isonicotinoyl)-2-oxothis compound was also solved by X-ray powder diffraction analysis and found to have an orthorhombic crystal system. researchgate.net Furthermore, single-crystal X-ray diffraction has been used to determine the structure of the hydrolysis product of the isonicotinoyl derivative. researchgate.net

These studies provide invaluable data on the planarity of the fused ring system, the orientation of substituent groups, and the nature of intermolecular interactions such as π-π stacking, which can influence the material's properties. The structure of one oxazolopyridinium salt has been confirmed by X-ray diffraction analysis. researchgate.net

Table 3: Crystallographic Data for Selected this compound Derivatives

Compound Crystal System Space Group Reference
3-(p-nitrobenzoyl)-2-oxothis compound Monoclinic Not specified
3-(isonicotinoyl)-2-oxothis compound Orthorhombic Pna2₁ researchgate.net
Hydrolysis product of 3-(isonicotinoyl)-2-oxothis compound Orthorhombic Pc2₁b researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups present within the this compound scaffold. These methods probe the vibrational modes of molecules, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions.

In the study of this compound derivatives, IR spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations. For instance, in nitro-substituted derivatives, strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are readily observed. Specifically, 2-aryl-6-nitrooxazolo[3,2-a]pyridinium perchlorates exhibit a strong absorption at approximately 1520 cm⁻¹ for the asymmetric NO₂ stretch and around 1345 cm⁻¹ for the symmetric NO₂ stretch, confirming the presence of the nitro functionality. vulcanchem.com

The IR spectrum of a thiazolo[3,2-a]pyridine derivative, a related heterocyclic system, showed distinct absorption bands that help in its characterization. The NH and NH₂ groups were identified by bands at 3141 and 3284 cm⁻¹, respectively. nih.gov A strong absorption for the carbonyl group (C=O) was observed at 1626 cm⁻¹, while the C-N bond showed a band at 1237 cm⁻¹. nih.gov Furthermore, two absorption bands for the nitro group were present at 1514 and 1302 cm⁻¹. nih.gov

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, complements IR spectroscopy. Due to different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For pyridine and its derivatives, Raman spectroscopy has been employed to study adsorption phenomena on metal surfaces, indicating the technique's sensitivity to the molecular environment. ethz.ch While specific Raman data for the parent this compound is not extensively documented in the provided results, the analysis of related pyridine compounds demonstrates the utility of this technique in probing the vibrational structure. ethz.ch

Table 1: Characteristic Infrared (IR) Absorption Frequencies for Functional Groups in this compound Derivatives

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Reference
Nitro (NO₂)Asymmetric Stretch1520 vulcanchem.com
Nitro (NO₂)Symmetric Stretch1345 vulcanchem.com
Amino (NH/NH₂)N-H Stretch3141 - 3284 nih.gov
Carbonyl (C=O)C=O Stretch1626 nih.gov
Carbon-Nitrogen (C-N)C-N Stretch1237 nih.gov

Electronic Spectroscopy (UV-Vis, Fluorescence) of this compound Chromophores

Electronic spectroscopy, including ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, provides critical information about the electronic transitions and photophysical properties of the this compound chromophore. The fused aromatic system gives rise to characteristic absorption and emission profiles that are sensitive to substitution and the solvent environment.

The UV-Vis absorption spectra of this compound derivatives typically exhibit multiple absorption bands corresponding to π→π* and n→π* electronic transitions. For instance, studies on mesoionic oxazolo[3,2-b]pyridazin-2-one derivatives, which share a similar heterocyclic core, have shown that these compounds exhibit intense fluorescence. lew.ro The absorption spectra of these compounds can be influenced by substituents; for example, the introduction of fluorine or ethyl groups can cause noticeable modifications in the absorption spectra of the solid-state samples. lew.ro

In the case of cyclopenta[a]quinolizine derivatives, which can be synthesized from oxazolo[3,2-a]pyridinium salts, the electronic spectra are of significant interest. msu.ru For example, 7-Methylcyclopenta[a]quinolizine in ethanol (B145695) displays absorption maxima (λmax) at 217 nm, 276 nm, and 321 nm. msu.ru The long-wavelength absorption is attributed to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.ru

The fluorescence properties of this compound and its analogs are a key area of investigation. The oxazolo[3,2-b]pyridazin-2-one derivatives have been shown to be fluorescent in both solution and the solid state, with the fluorescence being significantly more intense in the solid form. lew.ro The fluorescence quantum yields and lifetimes of these compounds are affected by substituents, with electron-withdrawing or -donating groups capable of quenching or enhancing fluorescence. lew.ro For example, the fluorescence lifetime of an unsubstituted mesoionic oxazolone (B7731731) was measured at 4.46 ns, which decreased to 3.85 ns and 3.15 ns upon substitution with fluorine and ethyl groups, respectively. lew.ro

Furthermore, the synthesis of highly fluorescent imidazo[1,5-a]pyridines, which are structurally related to oxazolo[3,2-a]pyridines, has been reported with quantum yields reaching up to 50%. researchgate.net This highlights the potential of the broader class of N-bridgehead heterocyclic compounds as promising fluorophores.

Table 2: Electronic Absorption and Emission Data for this compound Derivatives and Related Compounds

CompoundSolvent/StateAbsorption λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Reference
7-Methylcyclopenta[a]quinolizineEthanol217, 276, 321--- msu.ru
Mesoionic oxazolo[3,2-b]pyridazin-2-one (unsubstituted)Ethanol--0.2754.46 lew.ro
Mesoionic oxazolo[3,2-b]pyridazin-2-one (p-fluoro substituted)Ethanol---3.85 lew.ro
Mesoionic oxazolo[3,2-b]pyridazin-2-one (p-ethyl substituted)Ethanol--0.2393.15 lew.ro

Computational and Theoretical Investigations of Oxazolo 3,2 a Pyridine

Quantum Chemical Calculations on Oxazolo[3,2-a]pyridine Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of molecules. These studies on this compound systems have revealed key information about their stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has been widely applied to investigate the electronic structure of this compound and its derivatives. icmab.es These studies often focus on calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. For instance, DFT calculations have been used to analyze the electronic spectra of thiazolo[3,2-a]pyridine derivatives, a closely related heterocyclic system, providing insights that are applicable to their oxazolo counterparts. researchgate.net Time-dependent DFT (TD-DFT) computations help in assigning observed electronic transitions and understanding the influence of solvents on the spectral properties. researchgate.net

Natural Bond Orbital (NBO) analysis, another DFT-based method, has been employed to estimate the extent of electron delocalization and intermolecular charge transfer in these systems. researchgate.net These calculations provide a detailed picture of the electronic distribution and the nature of the chemical bonds within the molecule. Furthermore, DFT has been used to probe the facial selectivity in reactions involving related heterocyclic systems, with computational results showing good agreement with experimental observations. acs.org

Computational Method Key Findings Applications
DFTCalculation of HOMO-LUMO energies, analysis of electronic spectra.Understanding reactivity, predicting spectroscopic properties.
TD-DFTAssignment of electronic transitions, analysis of solvent effects.Interpretation of UV-Vis spectra.
NBO AnalysisEstimation of electron delocalization and charge transfer.Elucidating bonding and electronic distribution.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have also been utilized to study this compound systems, providing a high level of theoretical accuracy. researchgate.net These methods have been used to investigate the conformation of related nitrogen heterocycles, with the results indicating the most stable arrangements of substituents. epdf.pub While computationally more demanding than DFT, ab initio calculations can offer benchmark data for more approximate methods and are crucial for studying systems where electron correlation effects are significant. For example, ab initio calculations have been used to determine that the anti-disposition between a Cα proton and an N-H bond is the more stable conformation in simple amides, a finding that can be extrapolated to understand the conformational preferences in substituted oxazolo[3,2-a]pyridines. acs.org

Density Functional Theory (DFT) Studies of this compound

Reaction Mechanism Elucidation for this compound Transformations

Understanding the mechanisms of chemical reactions is a central theme in chemistry. Computational studies have been instrumental in mapping out the intricate steps involved in the synthesis and transformation of this compound systems.

The elucidation of reaction mechanisms often involves the identification and characterization of transition states. Computational methods allow for the calculation of the geometries and energies of these fleeting structures, providing a quantitative understanding of the reaction barriers. For instance, in the context of multicomponent reactions that can furnish this compound scaffolds, mechanistic investigations using DFT have pointed to the involvement of several key intermediates formed through processes like Mannich and retro-Mannich reactions. rsc.org Quantum chemical calculations have also been used to investigate the thermodynamic and kinetic aspects of ring-closure reactions in the formation of related thiazolo[3,2-a]pyridines, which can be mechanistically analogous to this compound synthesis. researchgate.netresearchgate.net

By mapping the energy landscape of a reaction, computational chemists can predict the most likely reaction pathways and identify potential intermediates. This involves calculating the relative energies of reactants, intermediates, transition states, and products. Such energy profiles have been constructed for various synthetic routes leading to this compound and related heterocycles. For example, computational studies have shed light on the mechanism of cycloaddition reactions and the subsequent transformations that lead to the final heterocyclic products. researchgate.net These theoretical models help in rationalizing the observed product distributions and in optimizing reaction conditions to favor the desired outcome.

Transition State Analysis in this compound Reactivity

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional shape of a molecule is a key determinant of its physical and biological properties. Conformational analysis and molecular dynamics simulations are powerful computational techniques used to explore the accessible shapes of a molecule and their relative stabilities.

Prediction of Spectroscopic Parameters for this compound Analogs

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of novel heterocyclic compounds. These theoretical investigations provide valuable insights into the electronic structure and behavior of molecules, aiding in the interpretation of experimental data and guiding the synthesis of new derivatives with desired characteristics. For this compound and its analogs, computational methods have been employed to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra.

Detailed theoretical studies on the prediction of spectroscopic parameters for the parent this compound are not extensively documented in readily available literature. However, research on closely related derivatives, particularly nitro-substituted analogs, provides significant insights into the spectroscopic properties of this heterocyclic system.

Research into 6-nitro derivatives of oxazolo[3,2-a]pyridinium has provided experimental ¹H-NMR data that can be correlated with theoretical predictions. The introduction of a strong electron-withdrawing group like the nitro group significantly influences the electron distribution within the bicyclic system, leading to characteristic shifts in the NMR spectrum. For instance, in a series of 2-aryl-6-nitrooxazolo[3,2-a]pyridinium perchlorates, the proton signals of the this compound core are distinctly observed. mdpi.com The ¹H-NMR spectra clearly confirm the formation of the bicyclic structure, with a characteristic singlet for the H-3 proton of the oxazole (B20620) ring appearing around 9.1 ppm. mdpi.com The most downfield signal, typically corresponding to the H-5 proton, is found at approximately 10.3 ppm due to its position ortho to both the electron-withdrawing nitro group and the positively charged pyridinium (B92312) nitrogen atom. mdpi.com

The following table summarizes the experimental ¹H-NMR chemical shifts for a series of 2-substituted-6-nitrooxazolo[3,2-a]pyridinium perchlorates, which serve as benchmarks for computational predictions. mdpi.com

CompoundAr (Substituent at position 2)H-3 (s)H-5 (d)H-7 (d)H-8 (dd)Ar-H (m)Other
IIa C₆H₅9.0910.298.868.528.12-7.71
IIb 4-CH₃C₆H₄9.0810.258.818.488.01-7.552.51 (s, CH₃)
IIc 4-CH₃OC₆H₄9.0610.238.788.468.08-7.254.00 (s, OCH₃)
IId 4-ClC₆H₄9.1210.308.878.538.12-7.81
IIe 4-BrC₆H₄9.1210.308.878.538.08-7.92
IIf 4-NO₂C₆H₄9.2110.388.958.598.55-8.41

Chemical shifts (δ) are in ppm. Data sourced from a study on 6-nitro derivatives of oxazolo[3,2-a]pyridines. mdpi.com

While specific TD-DFT calculations for the UV-Vis spectra of this compound analogs are not widely published, studies on the isomeric thiazolo[3,2-a]pyridine system offer a methodological blueprint. bohrium.com For these related compounds, TD-DFT calculations have been successfully used to assign the observed electronic transitions in their UV-Vis spectra. bohrium.com Such studies typically involve optimizing the ground-state geometry using DFT methods (like B3LYP with a suitable basis set) and then performing TD-DFT calculations to obtain the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities. bohrium.com It is expected that similar computational approaches would yield reliable predictions for the UV-Vis spectra of this compound analogs, capturing the electronic transitions, such as π-π* transitions, characteristic of such aromatic systems.

Furthermore, computational and spectroscopic investigations have been conducted on other isomers, such as 7-aryloxazolo[5,4-b]pyridines. For these compounds, quantum chemical calculations have been used to study reaction mechanisms, and their photophysical properties have been investigated using steady-state UV-Vis spectroscopy. researchgate.net Similarly, studies on 2-(substituted)oxazolo[4,5-b]pyridine derivatives have employed DFT to analyze their electronic properties. researchgate.net These studies on related isomers underscore the power of computational methods in understanding the structure-property relationships in the broader family of oxazolopyridines.

Applications of Oxazolo 3,2 a Pyridine in Organic Synthesis

Oxazolo[3,2-a]pyridine as a Building Block for Complex Heterocycles

The inherent reactivity of the oxazolo[3,2-a]pyridinium system makes it an exceptional precursor for constructing a variety of other heterocyclic compounds. The ambident nature of the cation allows it to react with nucleophiles at different positions, leading to the selective opening of either the oxazole (B20620) or the pyridine (B92270) ring. nih.govmdpi.com This behavior has been systematically exploited to design rational synthetic routes to numerous important heterocyclic scaffolds. researchgate.net

One of the most well-documented applications is the synthesis of indolizine (B1195054) derivatives. Treatment of oxazolo[3,2-a]pyridinium salts with various amines, such as morpholine, leads to a recyclization reaction, transforming the oxazole ring into a substituted pyrrole (B145914) ring fused to the original pyridine, thereby forming the indolizine core. msu.ru This strategy has been used to produce 5-aminoindolizines, which can be further functionalized. msu.ru Similarly, reaction with ammonia (B1221849) can cleave the oxazole ring to generate imidazo[1,2-a]pyridines. nih.govnih.gov

The introduction of specific substituents onto the this compound core can direct its transformation into different products. For instance, researchers have developed a method to synthesize previously unavailable 2-alkyl- and 2-benzyl-derivatives of oxazolo[3,2-a]pyridines. These compounds serve as precursors to structures like 2-benzylimidazo[1,2-a]pyridine. nih.gov Furthermore, the reaction of 5-methyloxazolo[3,2-a]pyridinium salts with (methylamino)acetaldehyde dimethyl acetal (B89532) yields functionalized 5-aminoindolizines, which can undergo subsequent acid-mediated cyclization to form complex polycyclic systems known as aza[3.3.2]cyclazines. researchgate.net

Multi-component reactions (MCRs) have also leveraged the this compound scaffold's reactivity. A one-pot, two-step tandem reaction has been developed for preparing novel (E)-3-(3,8a-dihydro-2H-oxazolo[3,2-a]pyridin-2-ylidene)chroman-2-one derivatives. This process involves the in situ generation of a pyridinium (B92312) salt intermediate, which then undergoes a Michael addition and intramolecular cyclization to yield the complex chroman-fused product. wiley.com

The reactivity and synthetic utility are summarized in the table below, highlighting the transformation of the this compound core into various heterocyclic systems.

Starting Material TypeReagent(s)Resulting HeterocycleRef
Oxazolo[3,2-a]pyridinium saltMorpholine5-Aminoindolizine msu.ru
Oxazolo[3,2-a]pyridinium saltAmmoniaImidazo[1,2-a]pyridine (B132010) nih.govnih.gov
Mesoionic 3-acyloxazolo[3,2-a]pyridinium-2-olateAmmonia2-Benzylimidazo[1,2-a]pyridine nih.gov
5-Methyloxazolo[3,2-a]pyridinium salt(Methylamino)acetaldehyde dimethyl acetal, AcidAza[3.3.2]cyclazine researchgate.net
Pyridinium salt (precursor)Naphthols(E)-3-(3,8a-dihydro-2H-oxazolo[3,2-a]pyridin-2-ylidene)chroman-2-one wiley.com
Oxazolo[3,2-a]pyridinium saltWater, NaOH, NaSHN-phenacylpyridones, N-phenacylpyridinethiones nih.gov

Role of this compound in Natural Product Synthesis

The strategic application of this compound derivatives extends to the synthesis of natural products and their analogues. Chiral oxazolopiperidone lactams, which are hydrogenated forms of the this compound system, have proven to be versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. acs.org Their rigid bicyclic structure allows for high stereocontrol in reactions at adjacent positions. This methodology has been successfully applied to the formal total synthesis of alkaloids like (+)-gephyrotoxin and the total synthesis of (–)-deoxocassine. acs.org

A microreview highlights that 5,6,7,8-tetrahydrooxazolo[3,2-a]pyridin-4-ium salts, a related derivative, are employed as key electrophilic intermediates in the total synthesis of complex natural products, including aziridinomitosenes and certain pentacyclic quaternary indole (B1671886) alkaloids. hse.ru The oxazolium salt structure provides the necessary reactivity to build these intricate molecular frameworks.

Furthermore, synthetic strategies that proceed via intermediates closely related to oxazolopyridines have yielded natural products. For example, a metal-free condensation between α,β-unsaturated aldehydes and propargylamine, which involves a cyclization pathway analogous to those seen in oxazolopyridine chemistry, has been used to construct the core of the natural alkaloid (−)-actinidine. nih.gov The synthesis of 1,2-dihydronaphtho[2,1-b]furans and 2,3-dihydrobenzofurans, structural motifs found in a number of natural products, has also been achieved using pyridinium ylides, which are direct precursors in some syntheses of the this compound ring. acs.org

Development of Novel Reagents and Catalysts Featuring the this compound Scaffold

While the this compound scaffold is not typically incorporated into stable, recyclable catalysts, its derivatives are highly effective as reactive intermediates or reagents for the construction of complex molecules. The development of novel synthetic routes to access diverse this compound derivatives is, therefore, a key area of research, as these compounds serve as tailored building blocks for further transformations.

A significant area of development is the synthesis of new oxazolo[3,2-a]pyridinium salts with specific substitution patterns, designed to modulate the scaffold's reactivity. For example, a series of 2-alkyl- and 2-benzyl-derivatives were prepared via a Dakin-West reaction sequence, providing access to previously unavailable precursors for heterocycles like 2-benzylimidazo[1,2-a]pyridine. nih.gov Similarly, the synthesis of 6-nitrooxazolo[3,2-a]pyridinium salts has been reported. mdpi.comnih.gov The introduction of the strong electron-withdrawing nitro group dramatically alters the cation's reactivity, making the pyridine ring susceptible to nucleophilic attack and opening, leading to novel 1-amino-2-nitro-4-(oxazole-2-yl)butadienes-1,3 instead of the typical imidazo[1,2-a]pyridine products. mdpi.comnih.gov

The chiral, hydrogenated this compound core itself serves as a powerful chiral building block. For instance, (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine, derived from (R)-phenylglycinol, is a key intermediate for the asymmetric synthesis of various substituted piperidines and 2-benzazepines. researchgate.net The stereochemistry embedded in the oxazolopyridine scaffold directs the outcome of subsequent bond-forming reactions.

Research has also focused on creating functionally diverse libraries of related scaffolds. One study reports a five-component cascade reaction to synthesize novel thiazolo[3,2-a]pyridine and this compound carbohydrazides, demonstrating the utility of related building blocks in complex, one-pot transformations. nih.gov Although not catalysts in the traditional sense, these novel reagents and reactive intermediates derived from or inspired by the this compound framework are crucial tools for advancing modern organic synthesis.

Medicinal Chemistry Perspectives on Oxazolo 3,2 a Pyridine Excluding Clinical Data

Oxazolo[3,2-a]pyridine as a Privileged Scaffold in Drug Design

The this compound ring system is recognized in medicinal chemistry as a privileged scaffold. This bicyclic heterocyclic structure, which features a fused oxazole (B20620) and pyridine (B92270) ring with a nitrogen atom at the ring junction, serves as a versatile framework for the design of novel therapeutic agents. mdpi.com The rigidity and planar nature of the oxazolopyridine core provide a stable platform for the introduction of various substituents, allowing for the fine-tuning of pharmacological properties.

The significance of this scaffold is underscored by the prevalence of nitrogen-containing heterocycles in approved drugs, with over half of all pharmaceuticals in the United States containing such structures. The this compound framework has been explored for its potential in developing a wide range of biologically active compounds, including those with antihypertensive and antileishmanial properties. researchgate.netnih.govaminer.cn Its derivatives have also been investigated for their role in neuroscience research, acting as key intermediates in the synthesis of novel analgesics and anti-inflammatory agents. chemimpex.com

The versatility of the this compound system stems from its unique reactivity, allowing for various chemical transformations to generate diverse molecular architectures. mdpi.comnih.gov This adaptability makes it an attractive starting point for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The development of synthetic methodologies, such as one-pot multicomponent reactions, has further facilitated the creation of novel this compound derivatives. researchgate.netresearchgate.net

The following table provides examples of this compound derivatives and their investigated therapeutic areas, highlighting the scaffold's privileged status in drug discovery.

Compound TypeInvestigated Therapeutic Area
This compound derivativesAntihypertensive, Antileishmanial
Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrileAnalgesic, Anti-inflammatory, Neuropharmacology
6-Formyl-oxazolo[3,2-a]pyrimidine derivativesAnticancer (Src kinase inhibitors)
Oxazolo[4,5-b]pyridine (B1248351) derivativesAntimicrobial

Structure-Activity Relationship (SAR) Studies for this compound Derivatives (Theoretical/Principles)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These studies aim to identify the key structural features, or pharmacophores, that are essential for a compound's interaction with a specific biological target. tandfonline.com The insights gained from SAR studies guide the rational design of more potent and selective drug candidates. mdpi.com

For the this compound scaffold, SAR studies have revealed several important principles:

Substitution Patterns: The position and nature of substituents on the bicyclic ring system significantly impact biological activity. For instance, in a series of oxazolo[3,4-a]pyrazine derivatives acting as neuropeptide S receptor antagonists, the introduction of a methyl or isopropyl group at the 5-position led to a decrease in potency, while a phenylglycine derivative at the same position resulted in a recovery of activity. nih.gov This highlights the sensitivity of the receptor's binding pocket to the size and nature of the substituent.

Ring Modifications: Alterations to the core heterocyclic structure can dramatically change the compound's properties. For example, the introduction of a nitro group into the pyridine ring of the oxazolo[3,2-a]pyridinium system was found to alter its reactivity and hydrolytic stability. mdpi.com

Stereochemistry: The three-dimensional arrangement of atoms is often crucial for biological activity. Enantiopure synthesis of this compound derivatives has been pursued to investigate the differential effects of stereoisomers. acs.org In one study, the (S)-enantiomer of an this compound derivative showed significantly greater ability to reverse multidrug resistance in Leishmania compared to its (R)-enantiomer. aminer.cn

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can influence the binding affinity of the molecule to its target. Theoretical studies, such as those employing quantum chemistry calculations, can help to elucidate these effects and contribute to a more quantitative understanding of SAR. acs.org

The following table summarizes key SAR findings for different classes of this compound derivatives.

Compound ClassKey SAR FindingBiological Target/Activity
Oxazolo[3,4-a]pyrazine derivativesSubstitution at the 5-position is critical for potency. A phenylglycine derivative at this position showed high activity.Neuropeptide S Receptor Antagonism
6-Nitrooxazolo[3,2-a]pyridinium saltsThe 6-nitro group alters the reactivity and hydrolytic stability of the oxazole ring.Chemical Reactivity
This compound derivativesThe (S)-enantiomer was more effective in reversing multidrug resistance than the (R)-enantiomer.Multidrug Resistance in Leishmania
Oxazolo[5,4-b]pyridine (B1602731) derivativesA phenyl substituent at the 4th position of the pyridone ring increased affinity for cyclooxygenase-2 (COX-2).Anti-inflammatory Activity

Rational Design and Synthesis of this compound-Based Ligands

The rational design and synthesis of this compound-based ligands are driven by the need for compounds with specific biological activities. This process often begins with a known lead compound or a privileged scaffold like this compound and utilizes computational methods and synthetic chemistry to create novel derivatives with improved properties. mdpi.com

Rational Design:

Computational tools play a significant role in the rational design process. Structure-based drug design, for example, uses the three-dimensional structure of a biological target to design ligands that can bind with high affinity and selectivity. acs.org For this compound derivatives, this might involve:

Pharmacophore Modeling: Identifying the essential structural features required for biological activity and using them as a template for designing new molecules.

Molecular Docking: Simulating the binding of designed ligands to the active site of a target protein to predict their binding affinity and orientation. buketov.edu.kz

Synthesis:

A variety of synthetic strategies have been developed to construct the this compound core and its derivatives. These methods are often designed to be efficient, high-yielding, and allow for the introduction of diverse substituents. Key synthetic approaches include:

Cyclization of N-phenacyl-2-pyridones: This is a classic method for forming the oxazolo[3,2-a]pyridinium ring system. mdpi.com

One-pot, Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly efficient for generating compound libraries. researchgate.net

Tandem Ring Opening and Ring Closure Reactions: This strategy has been used to create previously inaccessible 2-alkyl- and 2-benzyl-derivatives of oxazolo[3,2-a]pyridines. nih.gov

Diastereoselective Synthesis: This approach is used to create specific stereoisomers of this compound derivatives, which is crucial for studying the impact of stereochemistry on biological activity. nih.gov

The following table outlines some of the synthetic methods used to prepare this compound derivatives.

Synthetic MethodStarting MaterialsKey Features
Cyclization of N-phenacyl-2-pyridonesN-phenacyl-2-pyridonesA standard route to oxazolo[3,2-a]pyridinium salts. mdpi.com
One-pot, two-step tandem reaction3-(2-bromoacetyl)-2H-chromen-2-one derivatives, pyridine, naphtholsEfficient synthesis of novel chroman-fused oxazolo[3,2-a]pyridines. researchgate.net
Tandem ring opening and ring closureMesoionic 3-acyloxazolo[3,2-a]pyridinium-2-olatesAccess to 2-substituted oxazolo[3,2-a]pyridinium salts. nih.gov
Ortho-lithiation reactionN-benzyl-protected oxazolo[3,4-a]pyrazines, aromatic/aliphatic ketonesSynthesis of functionalized oxazolo[3,4-a]pyrazine derivatives. nih.gov

Receptor Interaction Modelling for this compound Compounds

Receptor interaction modeling is a computational technique used to understand and predict how this compound compounds bind to their biological targets at the molecular level. This approach is invaluable for elucidating the mechanism of action, rationalizing structure-activity relationships, and guiding the design of new, more potent ligands. acs.org

Molecular docking is a primary tool used in receptor interaction modeling. It involves computationally placing a ligand into the binding site of a receptor and evaluating the goodness of fit. This process can predict the binding mode and affinity of the ligand. For example, molecular docking studies of oxazolo[5,4-b]pyridine derivatives with the enzyme cyclooxygenase-2 (COX-2) revealed that compounds with a phenyl substituent at the 4th position of the pyridone ring exhibited higher binding affinities. buketov.edu.kz These studies identified specific interactions, such as hydrogen bonds and π-alkyl interactions, between the ligands and amino acid residues in the active site of the enzyme. buketov.edu.kz

Key interactions that can be modeled include:

Hydrogen Bonds: These are crucial for the specific recognition between a ligand and a receptor.

π-π Stacking and π-Alkyl Interactions: These are common interactions involving aromatic rings, such as the pyridine and oxazole rings of the scaffold.

The insights gained from receptor interaction modeling can be used to:

Explain observed SAR data: By visualizing the binding modes of active and inactive compounds, researchers can understand why certain structural modifications lead to changes in biological activity.

Propose new modifications: The model can suggest where to add or modify functional groups on the ligand to enhance its interaction with the receptor.

Predict the activity of new compounds: Before synthesizing new derivatives, their potential activity can be estimated through docking studies, saving time and resources.

The following table provides examples of receptor interaction modeling studies involving this compound and related scaffolds.

Compound ClassBiological TargetKey Findings from Modeling
Oxazolo[5,4-b]pyridine derivativesCyclooxygenase-2 (COX-2)A phenyl substituent at the 4-position of the pyridone ring increased binding affinity through interactions with key amino acid residues. buketov.edu.kz
Oxazolo[4,5-b]pyridine-triazole derivativesHuman dihydroorotate (B8406146) dehydrogenase (hDHODH)The compounds showed efficient inhibition of the enzyme in molecular docking studies. tandfonline.com
Oxazolo[3,4-a]pyrazine derivativesNeuropeptide S Receptor (NPSR)Molecular modeling helped to rationalize the observed SAR and provided an updated model of ligand/NPSR interactions. nih.gov
This compound derivativesLeishmania drug resistance proteinsModeling could help elucidate the mechanism by which these compounds reverse multidrug resistance. aminer.cn

Q & A

Q. What are the common synthetic routes for Oxazolo[3,2-a]pyridine derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer: this compound derivatives are typically synthesized via carbonylation of 2-amino-3-hydroxypyridine. Key reagents include 1,1-carbonyldiimidazole (in THF), triphosgene (in toluene-chloroform), or carbon monoxide under catalytic conditions (e.g., PdI₂/KI in DMF) . Reaction conditions such as solvent polarity, temperature, and catalyst choice critically impact yield and purity. For example, triphosgene in toluene-chloroform achieves high efficiency at room temperature, while CO-based methods require autoclave conditions . Optimization should include monitoring by TLC or HPLC to track intermediate formation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound structures?

  • Methodological Answer: X-ray crystallography is the gold standard for confirming fused-ring systems and regioselectivity, as demonstrated in studies of triazolopyridine analogs . For routine analysis, 1H^1H- and 13C^{13}C-NMR can resolve substituent positions, while mass spectrometry (HRMS) confirms molecular weight. IR spectroscopy identifies carbonyl or nitro groups in derivatives . Crystallographic parameters (e.g., space group, unit cell dimensions) should be cross-referenced with computational models (DFT) to validate structural assignments .

Advanced Research Questions

Q. How can researchers optimize oxidative cyclization conditions to synthesize Oxazolo[3,2-a]pyridines with high regioselectivity?

  • Methodological Answer: Oxidative cyclization of hydrazine intermediates can be optimized using greener oxidants like sodium hypochlorite (NaOCl) in ethanol, which avoids toxic Cr(VI) or DDQ reagents . Key variables include pH control (neutral to slightly basic), solvent polarity, and reaction time. For example, NaOCl-mediated reactions at room temperature for 3 hours yield 73% isolated product with minimal byproducts . Screening iodine-based catalysts (e.g., I₂/TBHP in 1,4-dioxane) may enhance regioselectivity, as shown in triazolopyridine syntheses .

Q. What mechanistic pathways explain the formation of Oxazolo[3,2-a]pyridines during cyclization reactions, and how do substituents affect these pathways?

  • Methodological Answer: Cyclization likely proceeds via nucleophilic attack of the hydroxyl oxygen on a carbonyl-activated carbon, followed by dehydration. For nitro derivatives (e.g., 6-nitrooxazolo[3,2-a]pyridinium salts), phenacylation of 5-nitro-2-pyridone precedes intramolecular cyclization . Substituents at the 3-position (e.g., aryl groups) stabilize transition states through resonance, while electron-withdrawing groups (e.g., -NO₂) accelerate cyclization but may increase sensitivity to nucleophilic ring-opening . Isotopic labeling (e.g., 18O^{18}O) and kinetic studies can elucidate rate-determining steps.

Q. How should conflicting data on the reactivity of this compound derivatives with nucleophiles be reconciled?

  • Methodological Answer: Discrepancies in reactivity (e.g., ring-opening vs. substitution) often arise from solvent effects or nucleophile strength. For instance, 6-nitrooxazolo[3,2-a]pyridinium salts react with ammonia in aqueous ethanol to form 1-amino-2-nitro-4-(oxazole-2-yl)butadienes, whereas aliphatic amines in nonpolar solvents favor substitution without ring cleavage . Conflicting reports should be analyzed using Hammett plots to correlate substituent electronic effects with reaction outcomes. Controlled reproducibility studies under standardized conditions (solvent, temperature, stoichiometry) are recommended.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.